molecular formula C22H29N5O B5638326 8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5638326
M. Wt: 379.5 g/mol
InChI Key: RSOZYKCNECIYGS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their varied biological activities, including potential therapeutic applications. It is structurally characterized by the diazaspiro[4.5]decane core, which is a feature of interest in medicinal chemistry due to its unique physicochemical properties and the ability to interact with biological targets.

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decane derivatives involves multi-step pathways that often start from readily available precursors. For instance, derivatives of diazaspiro[4.5]decane have been synthesized through pathways that include the formation of the spirocyclic core, followed by functionalization at various positions to introduce the desired substituents (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class typically features a spirocyclic framework that incorporates both nitrogen and oxygen atoms, contributing to their chemical diversity and complexity. This structural motif is advantageous for modulating the physicochemical properties, such as solubility and lipophilicity, which are crucial for biological activity (Chiaroni et al., 2000).

Chemical Reactions and Properties

Diazaspiro[4.5]decane derivatives participate in various chemical reactions, enabling the synthesis of a wide array of compounds. They have been utilized in cycloaddition reactions, demonstrating their versatility in constructing complex molecular architectures. These reactions are pivotal for the introduction of pharmacophores and modifying the molecular scaffold for targeted biological activities (Sharma & Mahajan, 1997).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decane derivatives, such as melting points, solubility, and crystallinity, are influenced by their spirocyclic structure and the nature of the substituents. These properties are critical for the compound's stability, formulation, and bioavailability in potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspiro[4.5]decane derivatives are governed by the spirocyclic core and the electronic characteristics of the substituents. These compounds exhibit a range of activities, from receptor antagonism to enzyme inhibition, highlighting their potential as versatile scaffolds in drug discovery (Shukla et al., 2016).

properties

IUPAC Name

8-(2-amino-6-methylpyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17-14-19(25-21(23)24-17)26-12-9-22(10-13-26)15-20(28)27(16-22)11-5-8-18-6-3-2-4-7-18/h2-4,6-7,14H,5,8-13,15-16H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOZYKCNECIYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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